1,4-Dicyclohexylpiperazine

Description

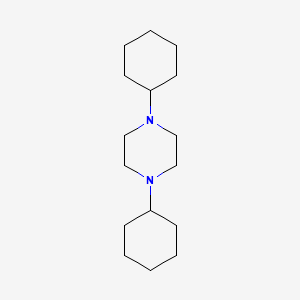

1,4-Dicyclohexylpiperazine (C₁₆H₃₀N₂; MW: 250.43 g/mol) is a piperazine derivative with two cyclohexyl groups substituted at the 1,4-positions of the piperazine ring .

Properties

Molecular Formula |

C16H30N2 |

|---|---|

Molecular Weight |

250.42 g/mol |

IUPAC Name |

1,4-dicyclohexylpiperazine |

InChI |

InChI=1S/C16H30N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-16H,1-14H2 |

InChI Key |

PMKYZLGUIDMJBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and cyclohexyl bromide or cyclohexyl chloride.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyclohexylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-dicyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it has been found to act as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Homopiperazine (Hexahydro-1,4-diazepine)

- Structure : A seven-membered ring (C₅H₁₂N₂; MW: 100.16 g/mol), differing from piperazine by an additional methylene group .

- Key Properties :

- Applications : Forms coordination polymers with metals (e.g., Co²⁺, Cd²⁺) for materials science applications .

2.2. 1,4-Diphenethylpiperazine Analogs

- Structure: Symmetrical/non-symmetrical phenethyl substitutions on piperazine (e.g., C₂₀H₂₆N₂) .

- Key Properties :

- Contrast with 1,4-Dicyclohexylpiperazine : Phenethyl groups enhance aromatic interactions, whereas cyclohexyl groups increase lipophilicity.

2.3. 1-Benzyl-1,4-diazepane

2.4. Piperazine-1,4-diylbis(cyclohexylmethanone)

- Structure : Cyclohexyl groups linked via ketone bridges (C₁₈H₃₀N₂O₂; MW: 306.44 g/mol) .

- Key Properties: Higher polarity (PSA = 46.48 Ų) due to ketone groups, contrasting with the nonpolar cyclohexyl groups in this compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.